1,1-Dipropoxypentane

Description

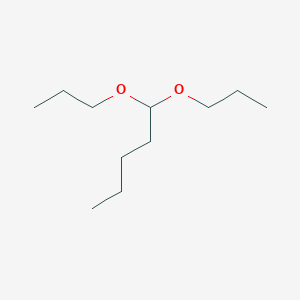

1,1-Dipropoxypentane is a symmetrical ether compound characterized by two propoxy (-OCH₂CH₂CH₃) groups attached to the central carbon of a pentane backbone. Its molecular formula is C₁₁H₂₄O₂, with a molecular weight of 188.31 g/mol. Structurally, the 1,1-substitution pattern creates steric hindrance around the central carbon, influencing its physical and chemical properties, such as boiling point, solubility, and reactivity.

Properties

CAS No. |

13112-64-6 |

|---|---|

Molecular Formula |

C11H24O2 |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

1,1-dipropoxypentane |

InChI |

InChI=1S/C11H24O2/c1-4-7-8-11(12-9-5-2)13-10-6-3/h11H,4-10H2,1-3H3 |

InChI Key |

DOBJHWWKWKRZEJ-UHFFFAOYSA-N |

SMILES |

CCCCC(OCCC)OCCC |

Canonical SMILES |

CCCCC(OCCC)OCCC |

Synonyms |

Pentanal dipropyl acetal |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

1,1-Dipropoxypentane belongs to the dialkoxyalkane family. Key comparisons with structurally related compounds include:

1,2-Dipropoxypentane :

- Structural Difference : The propoxy groups are attached to adjacent carbons (1,2-positions), reducing steric strain compared to the 1,1-isomer.

- Impact on Properties : Lower boiling point (~210°C estimated) due to reduced molecular symmetry and weaker intermolecular forces .

Dipropyl Ether (C₆H₁₄O) :

- Structural Difference : A simpler ether with two propyl groups bonded directly to oxygen.

- Impact on Properties : Lower molecular weight (102.17 g/mol) and boiling point (90.5°C) due to shorter alkyl chains and lack of a pentane backbone .

Dichloropropane Derivatives (e.g., 1,2-Dichloropropane) :

- Functional Group Difference : Chlorine substituents instead of alkoxy groups.

- Impact on Properties : Higher polarity and water solubility (e.g., 1,2-dichloropropane: ~3.4 g/100 mL) compared to ethers, which are typically hydrophobic .

Data Table: Comparative Properties of Ethers and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₁H₂₄O₂ | 188.31 | ~220 (estimated) | Low (hydrophobic) | Specialty solvents, intermediates |

| 1,2-Dipropoxypentane | C₁₁H₂₄O₂ | 188.31 | ~210 (estimated) | Low | Polymer synthesis |

| Dipropyl Ether | C₆H₁₄O | 102.17 | 90.5 | Insoluble | Industrial solvents |

| 1,2-Dichloropropane | C₃H₆Cl₂ | 112.99 | 96.4 | 3.4 g/100 mL | Degreasing agents |

Key Research Findings

- Steric Effects : The 1,1-substitution in dipropoxypentane increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to linear ethers like dipropyl ether .

- Solubility Trends : Ethers with longer or branched alkyl chains (e.g., this compound) exhibit lower water solubility due to dominant hydrophobic interactions .

- Thermal Stability : Symmetrical ethers like this compound generally have higher boiling points than asymmetrical analogs, as seen in the ~10°C difference compared to 1,2-dipropoxypentane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.